molecular formula C14H16N2O2 B7577099 N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide

N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide

Cat. No. B7577099
M. Wt: 244.29 g/mol
InChI Key: JQJLSEKIDRWRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide, also known as PACAP-27, is a neuropeptide that has been found to play an important role in various physiological processes. It was first isolated from the hypothalamus of pigs and has since been studied extensively for its potential therapeutic applications.

Mechanism of Action

N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide exerts its effects by binding to specific receptors, including the PAC1 receptor, VPAC1 receptor, and VPAC2 receptor. These receptors are expressed in various tissues, including the brain, immune system, and gastrointestinal tract. Upon binding, N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide activates intracellular signaling pathways that regulate gene expression and cellular function.
Biochemical and Physiological Effects:
N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to promote neuronal survival and regeneration, enhance synaptic plasticity, and modulate neurotransmitter release. Additionally, N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide has been shown to regulate immune function, including cytokine production and T cell activation.

Advantages and Limitations for Lab Experiments

N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide is a valuable tool for studying various physiological processes in the laboratory. Its ability to modulate neuronal and immune function makes it a useful tool for studying neurological and immunological disorders. However, its complex synthesis process and high cost can make it difficult to work with in some experimental settings.

Future Directions

There are many potential future directions for research on N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide. One area of interest is the development of N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide-based therapeutics for neurological and immunological disorders. Additionally, further research is needed to elucidate the mechanisms underlying N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide's effects on neuronal and immune function. Finally, the development of novel N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide analogs with improved pharmacological properties may also be an area of future research.

Synthesis Methods

N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide can be synthesized using solid-phase peptide synthesis, which involves the stepwise assembly of amino acids on a solid support. The synthesis process is complex and requires expertise in peptide chemistry. However, once synthesized, N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide can be purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide has been shown to have a wide range of biological activities, including neuroprotection, neuroregeneration, and immunomodulation. It has been studied extensively in the context of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

properties

IUPAC Name

N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-11(9-5-6-9)8-16-14(17)13-7-10-3-1-2-4-12(10)18-13/h1-4,7,9,11H,5-6,8,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJLSEKIDRWRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC3=CC=CC=C3O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide

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